Ferrocene, amino-
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Overview
Description
Ferrocene, amino- is an organometallic compound that belongs to the class of sandwich compounds. It consists of a ferrocene core, which is a molecule with two cyclopentadienyl rings bound to a central iron atom, and an amino group attached to the ferrocene structure.
Mechanism of Action
Target of Action
Aminoferrocene, also known as Ferrocene, amino- or cyclopenta-1,4-dien-1-amine;cyclopenta-1,3-diene;iron(2+), has been found to interact with various biomolecular targets. Significant interactions between synthesized ferrocene compounds and nucleic acids, mostly of the electrostatic type, have been disclosed .
Mode of Action
The compound’s interaction with its targets results in specific changes. For instance, the introduction of ferrocene into any molecule gives it specific properties. It increases lipophilicity, facilitating penetration through cellular and nuclear membranes; significantly reduces toxicity; imparts ideal electrochemical properties, allowing for its use as a marker; improves capacity to overcome the blood–brain barrier; and increases the stability of compounds in biological media .
Biochemical Pathways
The introduction of ferrocene-modified amino acids causes changes in synaptic transmission in the CA1 region of the hippocampus, a key brain structure involved in learning and memory processes .
Result of Action
The molecular and cellular effects of Aminoferrocene’s action are significant. For instance, ferrocenyl-appended GPX4 inhibitors have been found to enhance the vulnerability to ferroptosis of cancer cells, thereby attenuating tumor growth in vivo .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Aminoferrocene. It’s worth noting that all investigated peptides are considered to be highly hydrophobic and chemically stable in both acidic and buffer media .
Biochemical Analysis
Biochemical Properties
Aminoferrocene has been found to interact with various biomolecules. It is known to be activated in the presence of reactive oxygen species (ROS), a characteristic that allows it to target cancer cells that have high ROS levels . The nature of these interactions involves the formation of electron-rich compounds that can generate ROS and reduce mitochondrial membrane potential (MMP) .
Cellular Effects
Aminoferrocene exhibits significant effects on various types of cells, particularly cancer cells . It influences cell function by generating mitochondrial ROS in cancer cells, but not in normal cells . This leads to a reduction in MMP, which can induce cancer cell death via necrosis and apoptosis .
Molecular Mechanism
The mechanism of action of Aminoferrocene involves its activation in the presence of ROS . Once activated, it forms electron-rich compounds that can donate electrons to endogenous substrates like H2O2 and O2 . This results in the generation of highly toxic reactive species, which induce cell death .
Temporal Effects in Laboratory Settings
It is known that the compound is chemically stable in the presence of ROS .
Dosage Effects in Animal Models
While specific dosage effects of Aminoferrocene in animal models have not been detailed in the available literature, it has been reported that the compound exhibits anticancer effects in vivo .
Metabolic Pathways
Its activation in the presence of ROS suggests that it may interact with metabolic processes related to oxidative stress .
Preparation Methods
Synthetic Routes and Reaction Conditions
From Grignard Reagents: Ferrocene can be synthesized by treating a Grignard reagent with iron chloride (II).
From Sodium Cyclopentadienide: Cyclopentadiene is treated with sodium metal to form sodium cyclopentadienide, which then reacts with iron chloride (II) to yield ferrocene.
Industrial Production Methods
The industrial production of ferrocene typically involves the reaction of cyclopentadiene with iron chloride (II) in the presence of a base, such as sodium or potassium hydroxide. This method is scalable and allows for the efficient production of ferrocene on a large scale .
Chemical Reactions Analysis
Types of Reactions
Oxidation: Ferrocene undergoes oxidation reactions to form ferrocenium ions.
Substitution: Ferrocene undergoes electrophilic aromatic substitution reactions, similar to benzene.
Common Reagents and Conditions
Oxidation: Ferric chloride, nitric acid.
Reduction: Sodium borohydride.
Substitution: Acyl chlorides, alkyl halides.
Major Products Formed
Oxidation: Ferrocenium ions.
Reduction: Neutral ferrocene.
Substitution: Various substituted ferrocene derivatives, depending on the substituent used.
Scientific Research Applications
Ferrocene, amino- has a wide range of applications in scientific research:
Comparison with Similar Compounds
Ferrocene, amino- can be compared with other similar compounds, such as:
Ferroceron: Used for the treatment of iron deficiency anemia.
Ferroquine: An antimalarial drug that is effective against chloroquine-resistant strains of Plasmodium falciparum.
Ferrocifen: A ferrocene analog of tamoxifen, used in the treatment of hormone-dependent breast cancer.
These compounds share the ferrocene core structure but differ in their functional groups and specific applications. Ferrocene, amino- is unique due to its amino group, which imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Properties
IUPAC Name |
cyclopenta-1,3-dien-1-amine;cyclopenta-1,3-diene;iron(2+) |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N.C5H5.Fe/c6-5-3-1-2-4-5;1-2-4-5-3-1;/h1-4H,6H2;1-5H;/q2*-1;+2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYCZBBOLTYBTCX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH-]1C=CC=C1.[CH-]1C=CC=C1N.[Fe+2] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FeN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80569741 |
Source
|
Record name | Iron(2+) 2-aminocyclopenta-2,4-dien-1-ide cyclopenta-2,4-dien-1-ide (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80569741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1273-82-1 |
Source
|
Record name | Iron(2+) 2-aminocyclopenta-2,4-dien-1-ide cyclopenta-2,4-dien-1-ide (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80569741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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